molecular formula C15H20N2O3S B2888116 N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396631-02-9

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2888116
CAS No.: 1396631-02-9
M. Wt: 308.4
InChI Key: HFCXVYMUKRGUJY-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound with a unique structure that includes a thiazepane ring, a methoxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate electrophile. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, and the carboxamide group is typically formed via an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide: Similar structure but with a benzamide group instead of a thiazepane ring.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains a methoxyphenyl group but differs in the presence of an iodo group and an ethanamine structure.

    Diphenyl-N-heteroaromatic compounds: Share the presence of aromatic rings but differ in the heteroaromatic structure and functional groups.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-20-13-5-3-2-4-11(13)6-8-16-15(19)12-10-21-9-7-14(18)17-12/h2-5,12H,6-10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCXVYMUKRGUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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